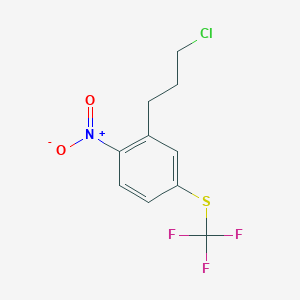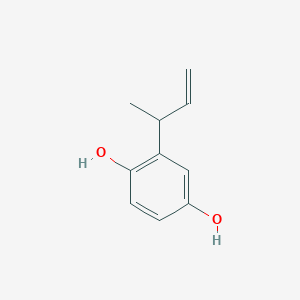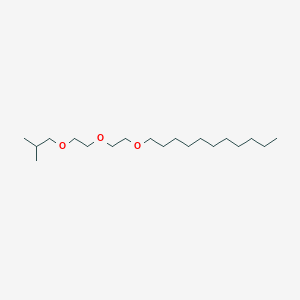
(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom, a pyrazole ring, and a boronic acid group. These structural features make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom and the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
(2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The fluorine atom and pyrazole ring contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: (2-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and binding properties. The combination of the pyrazole ring and boronic acid group also provides unique opportunities for its use in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H10BFN2O2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[2-fluoro-4-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
Clé InChI |
JKFIVABFXXAYMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=C(C=N2)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)





